molecular formula C17H17N5O2 B12205259 N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B12205259
M. Wt: 323.35 g/mol
InChI Key: PJSUGXCXSQKREW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates two pharmaceutically significant motifs: an acetamide group and a 2H-tetrazole ring. The acetamide functional group is a common feature in many biologically active molecules and marketed drugs . The 2H-tetrazole ring is a valuable bioisostere for carboxylic acids and other functional groups, often employed in medicinal chemistry to modify properties like potency, metabolic stability, and lipophilicity of lead compounds . This specific combination of a p -methoxyphenylacetamide linked to a 5-(2-methylphenyl)tetrazole scaffold makes it a chemical entity of significant interest for early-stage discovery research. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. It may also serve as a core scaffold in the development of libraries for high-throughput screening against various biological targets. The presence of the tetrazole ring suggests potential for application in areas such as materials science or as a ligand in coordination chemistry. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H17N5O2/c1-12-5-3-4-6-15(12)17-19-21-22(20-17)11-16(23)18-13-7-9-14(24-2)10-8-13/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

PJSUGXCXSQKREW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and an acetamide functional group. This article explores the biological activity of this compound, detailing its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following structural components:

  • 4-Methoxyphenyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
  • Tetrazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Acetamide group : Enhances solubility and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
  • Antitumor Activity : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicate significant cytotoxicity, warranting further investigation into its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. Further studies are needed to elucidate these interactions.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µg/mL)Mechanism of Action
AntibacterialStaphylococcus aureus62.5Disruption of cell wall synthesis
AntitumorHeLa226Induction of apoptosis
AntitumorA549242.52Cell cycle arrest

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in both HeLa and A549 cells, with observed apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antibacterial activity was tested against Staphylococcus aureus. The compound exhibited notable activity with an MIC value of 62.5 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is likely attributed to its ability to interact with multiple biological targets:

  • Receptor Binding : The tetrazole ring may facilitate binding to specific receptors involved in cell signaling pathways.
  • Enzyme Modulation : The acetamide group could enhance interactions with enzymes, leading to altered metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Several studies have indicated that compounds containing tetrazole rings exhibit anticancer properties. For instance, derivatives similar to N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide have shown promising results against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival .
    Compound TypeCancer TypeIC50 Value (µM)
    Tetrazole DerivativeBreast Cancer5.71
    Tetrazole DerivativeLung Cancer23.30
    Similar CompoundGlioblastoma10–30
  • Antimicrobial Properties
    • The compound's structure allows for potential antimicrobial activity. Research has shown that tetrazole-containing compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Neuropharmacological Effects
    • Some studies suggest that compounds with similar structures may exhibit neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Material Science Applications

  • Polymer Chemistry
    • The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its unique chemical structure can improve the performance of polymers in various applications, including coatings and composites .

Case Studies

  • Anticancer Research
    • A study published in a peer-reviewed journal demonstrated that a related tetrazole derivative exhibited significant cytotoxicity against human breast cancer cells, with an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
  • Antimicrobial Evaluation
    • Another investigation evaluated a series of tetrazole derivatives against common pathogens, revealing that some compounds displayed activity comparable to traditional antibiotics, suggesting their utility in addressing antibiotic resistance issues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrazole-acetamide 4-Methoxyphenyl, 2-methylphenyl Not explicitly reported -
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline-sulfonyl 4-Methoxyphenyl, pyrrolidinyl Anticancer (HCT-1, MCF-7)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Bromophenyl, 4-methoxybenzyl FPR2 agonist
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) Oxadiazole-thio Benzofuran, 4-methoxyphenyl Antimicrobial
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide (9) Thiazolidinone Dichlorophenyl, naphthalenyl Anticancer (GPmean 22.4%)

Key Comparative Insights

Tetrazole vs. Other Heterocycles
  • Oxadiazole-thio (compound 2b): The sulfur atom improves lipophilicity, aiding in membrane penetration for antimicrobial activity .
Substituent Effects
  • 4-Methoxyphenyl : Common in compounds 38, 2b, and the target, this group improves solubility but may reduce metabolic stability compared to halogenated analogues (e.g., 4-bromophenyl in FPR2 agonists) .
Pharmacological Activity
  • Anticancer Activity : Compound 38 showed IC50 values <10 μM against HCT-1 and MCF-7 cell lines, attributed to quinazoline’s kinase inhibition . The target compound’s tetrazole may offer distinct mechanisms, such as DNA intercalation or topoisomerase inhibition, though experimental validation is needed.
  • Receptor Agonism: Pyridazinone derivatives () activate FPR2 via calcium mobilization, while the target’s tetrazole may engage different signaling pathways due to its unique electronics .
  • Antimicrobial Potential: Compound 2b’s benzofuran-oxadiazole scaffold demonstrated potent laccase catalysis, suggesting the target’s tetrazole could be optimized for similar enzymatic interactions .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Compound 38 Compound 2b
Molecular Weight ~351.4 g/mol ~483.5 g/mol ~438.5 g/mol
LogP (Predicted) ~3.2 ~2.8 ~3.5
Hydrogen Bond Acceptors 6 8 7
Rotatable Bonds 5 7 6

Pharmacological Data (Selected Examples)

Compound Assay Type Activity/IC50 Cell Line/Model
Compound 38 MTT assay IC50 = 8.2 μM HCT-116
FPR2 Agonist Calcium flux EC50 = 0.3 μM Human neutrophils
Compound 9 Cell growth GPmean = 22.4% Not specified

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